molecular formula C23H29ClFN3O4 B562527 Cisapride-13C,d3 CAS No. 1285970-69-5

Cisapride-13C,d3

Cat. No.: B562527
CAS No.: 1285970-69-5
M. Wt: 469.961
InChI Key: DCSUBABJRXZOMT-WNJPBQIDSA-N
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Description

Cisapride-13C,d3 is a labeled analog of cisapride, a prokinetic agent used to treat gastrointestinal disorders. The isotopic labeling of this compound allows for its use in pharmacokinetic studies and drug metabolism research. The compound has the molecular formula C22(13C)H26D3ClFN3O4 and a molecular weight of 469.96 .

Biochemical Analysis

Biochemical Properties

Cisapride-13C,d3, like its parent compound Cisapride, is a serotonin 5-HT4 receptor agonist . It interacts with these receptors, leading to the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction enhances the motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions .

Cellular Effects

This compound influences cell function by acting on the serotonin 5-HT4 receptors. It promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This action stimulates motility in the gastrointestinal tract, which can affect various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the serotonin 5-HT4 receptors. Upon activation of the receptor signaling pathway, this compound promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This leads to an increase in the tone and amplitude of gastric contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum, resulting in accelerated gastric emptying and intestinal transit .

Dosage Effects in Animal Models

In animal models, the effects of Cisapride, and by extension this compound, vary with dosage. For dogs, the recommended dosage ranges from 0.1–0.5 mg/kg orally every 8–12 hours . For cats, the dosage ranges from 2.5–5.0 mg per cat orally 2–3 times daily . Adjustments may be needed based on the animal’s response and tolerance to the drug .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Cisapride. Cisapride acts as a serotonin 5-HT4 receptor agonist, influencing the release of acetylcholine neurotransmitters in the enteric nervous system . This action affects the motility of the gastrointestinal tract, impacting metabolic flux and metabolite levels .

Preparation Methods

The synthesis of Cisapride-13C,d3 involves the incorporation of isotopic labels into the cisapride molecule. The synthetic route typically starts with the preparation of labeled intermediates, which are then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopic labels at the desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Cisapride-13C,d3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Cisapride-13C,d3 is widely used in scientific research, including:

Comparison with Similar Compounds

Cisapride-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. Similar compounds include:

Properties

IUPAC Name

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(113C)methoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSUBABJRXZOMT-WNJPBQIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC(=C(C=C1C(=O)N[C@@H]2CCN(C[C@@H]2OC)CCCOC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (20.2 g) in MIK (250 ml) and triethyl amine (15.3 ml) was slowly dropped ethyl chloroformate (9.6 ml). The reaction mixture was stirred for 30 minutes at room temperature. To the formed mixed anhydride was then added intermediate 2 (28.2 g) and the reaction mixture was stirred for 2 hours at room temperature. Subsequently, the reaction mixture was washed with water (80 ml) and a NaOH solution (6.5% w/v, 50 ml). The organic layer was warmed to 65° C. and methanol (50 ml) and water (8.5 ml) were added. The solution was cooled slowly and stirred for 2 days during which crystallisation occurred, yielding cisapride having a cis/trans ratio higher than 99/1.
Quantity
20.2 g
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reactant
Reaction Step One
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9.6 mL
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reactant
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[Compound]
Name
anhydride
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0 (± 1) mol
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reactant
Reaction Step Three
Name
intermediate 2
Quantity
28.2 g
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reactant
Reaction Step Four
Quantity
15.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
Name
COC1CN(CCCOc2ccc(F)cc2)CCC1N
Quantity
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reactant
Reaction Step One
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reactant
Reaction Step One

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